N-Benzyl 4-chloropicolinamide

Catalog No.
S768694
CAS No.
116275-39-9
M.F
C13H11ClN2O
M. Wt
246.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Benzyl 4-chloropicolinamide

CAS Number

116275-39-9

Product Name

N-Benzyl 4-chloropicolinamide

IUPAC Name

N-benzyl-4-chloropyridine-2-carboxamide

Molecular Formula

C13H11ClN2O

Molecular Weight

246.69 g/mol

InChI

InChI=1S/C13H11ClN2O/c14-11-6-7-15-12(8-11)13(17)16-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)

InChI Key

XNKYZWCVSFIEPN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)C2=NC=CC(=C2)Cl

Synonyms

N-Benzyl 4-chloropicolinaMide

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=NC=CC(=C2)Cl

N-Benzyl 4-chloropicolinamide is an organic compound characterized by the presence of a benzyl group attached to the nitrogen atom of 4-chloropicolinamide. Its chemical formula is C11H10ClN2OC_{11}H_{10}ClN_2O, and it features a chlorinated pyridine ring, which contributes to its unique properties and biological activities. The compound is notable for its potential applications in pharmaceutical chemistry and organic synthesis due to its structural characteristics that allow for various chemical modifications.

, including:

  • Amination Reactions: This compound can undergo palladium-catalyzed amination, allowing for the introduction of various amine groups, which can modify its biological activity and enhance its utility in drug development .
  • Oxidation: The compound can be oxidized to yield different derivatives, potentially altering its pharmacological properties.
  • Substitution Reactions: The chlorinated position on the pyridine ring can be targeted for nucleophilic substitution, facilitating the introduction of diverse functional groups.

N-Benzyl 4-chloropicolinamide exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. It has been studied for:

  • Antimicrobial Activity: Preliminary studies suggest that compounds with similar structures may possess antimicrobial properties, although specific data on N-benzyl 4-chloropicolinamide's efficacy is limited.
  • Anticancer Potential: The chlorinated pyridine derivatives have shown promise in cancer research, potentially acting as inhibitors of certain cancer cell lines.
  • Enzyme Inhibition: Some studies indicate that derivatives of chloropicolinamides may inhibit specific enzymes, contributing to their therapeutic effects.

The synthesis of N-benzyl 4-chloropicolinamide typically involves the following steps:

  • Starting Materials: The synthesis begins with 4-chloropicolinamide and benzyl chloride.
  • Reaction Conditions: The reaction is usually conducted in the presence of a base (such as sodium hydroxide or potassium carbonate) to facilitate the nucleophilic attack of the amine on benzyl chloride.
  • Isolation and Purification: After completion, the product is isolated through extraction methods followed by purification techniques such as recrystallization or chromatography to obtain pure N-benzyl 4-chloropicolinamide.

N-Benzyl 4-chloropicolinamide has several applications:

  • Pharmaceutical Intermediate: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and infections.
  • Chemical Research: The compound is utilized in organic synthesis for developing new compounds with potential therapeutic applications.
  • Agricultural Chemicals: There is potential for use in agrochemicals due to its biological activity against pests and diseases.

Interaction studies involving N-benzyl 4-chloropicolinamide focus on its behavior in biological systems:

  • Drug-Receptor Interactions: Investigations into how this compound interacts with specific receptors can provide insights into its mechanism of action and therapeutic potential.
  • Metabolic Pathways: Understanding how N-benzyl 4-chloropicolinamide is metabolized can help predict its pharmacokinetics and toxicity profiles.

Several compounds share structural similarities with N-benzyl 4-chloropicolinamide. Here are some notable examples:

Compound NameCAS NumberSimilarity IndexUnique Features
4-Chloro-N-methylpicolinamide882167-77-30.90Contains a methyl group instead of a benzyl group.
5-Chloropyridine-2-carboxamide370104-72-60.85Different position of chlorine on the pyridine ring.
(4-Chloropyridin-2-yl)methanamine180748-30-50.82Contains an amine group directly attached to the pyridine.
4-Chloro-6-methylpicolinaldehyde98273-77-90.77Features an aldehyde functional group instead of an amide.

Uniqueness

N-Benzyl 4-chloropicolinamide's unique combination of a benzyl moiety and a chlorinated pyridine structure distinguishes it from other similar compounds. This configuration enhances its potential as a pharmaceutical intermediate while providing opportunities for further chemical modifications that could lead to novel therapeutic agents.

XLogP3

2.6

Wikipedia

N-Benzyl-4-chloropyridine-2-carboxamide

Dates

Last modified: 08-15-2023

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